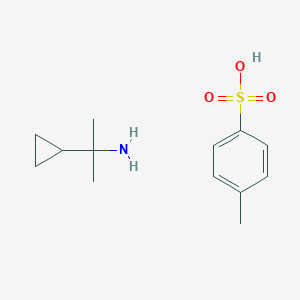

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropyl and related compounds involves nucleophilic displacement reactions and the use of p-toluenesulfonates and halides. Roberts and Chambers (1951) investigated the rates and products of nucleophilic displacement reactions, finding a specific reactivity sequence among various cyclopropyl p-toluenesulfonates. They also identified that cyclopropyl compounds react with rearrangement but without elimination (Roberts & Chambers, 1951).

Molecular Structure Analysis

The molecular structure of cyclopropyl-related compounds, including 2-cyclopropyl-2-propylamine p-toluenesulfonate salt, can be characterized by X-ray diffraction methods. Iwasaki, Mitamura, and Tsuchihashi (1978) determined the crystal structures of dimethyl 2-(p-tolylsulfinyl)-1,1-cyclopropanedicarboxylate, providing insights into the configurations and conformations of these compounds (Iwasaki, Mitamura, & Tsuchihashi, 1978).

Chemical Reactions and Properties

The chemical reactivity of cyclopropyl compounds, including their solvolysis mechanisms, has been studied extensively. Nakashima et al. (2000) investigated the solvolysis rates of 3-(aryldimethylsilyl)propyl p-toluenesulfonates, revealing the mechanisms of reaction based on solvent and substituent effects, which highlight the competition between γ-silyl-assisted and solvent-assisted pathways (Nakashima et al., 2000).

Physical Properties Analysis

The physical properties of cyclopropylamine derivatives, such as their association behavior and hydrogen bonding strength, were compared with those of their open-chain analogs by Wolff, Schaad, and Wolff (1988). This study provides insights into the slightly weaker interaction of cyclic compounds due to reduced acceptor ability or steric factors (Wolff, Schaad, & Wolff, 1988).

Chemical Properties Analysis

The chemical properties of cyclopropylamine and related compounds are significantly influenced by their structure. Studies on the reactivity of cyclopropylamine with various reagents and under different conditions have contributed to understanding its chemical behavior. For instance, the reaction of polyfluoro-1-propenyl p-toluenesulfonate with amines, as explored by Funabiki et al. (1994), showcases a method to access α-fluoro-β-amino acrylaldehydes (Funabiki et al., 1994).

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Stereochemistry

- 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is involved in stereoselective chemical synthesis. A study demonstrated the use of p-toluenesulfonate derivatives in the highly stereoselective synthesis of trans-2,3-dihydrofurans, showcasing the compound's role in precise chemical reactions (Cao et al., 2004).

2. Nucleophilic Displacement Reactions

- This compound plays a role in nucleophilic displacement reactions. Research on the reactivity of various cyclopropyl p-toluenesulfonates has provided insights into their chemical behavior, contributing to a better understanding of reaction mechanisms (Roberts & Chambers, 1951).

3. Reactions with Amines

- The compound is used in reactions involving amines. A study explored the fluoride ion-promoted reaction of polyfluoro-1-propenyl p-toluenesulfonate with amines, which highlights its utility in creating fluorinated organic compounds (Funabiki et al., 1994).

4. Synthesis of Fluorinated Compounds

- The compound is instrumental in the enantioselective synthesis of fluorinated cyclopropanes. Research demonstrates its application in creating cyclopropanes with fluorinated tertiary stereogenic carbon centers, which are important in pharmaceuticals and other bioactive molecules (Shen et al., 2012).

5. Catalysis and Organic Reactions

- It serves as a key component in various catalytic and organic reactions. Studies on cyclopropanol, cyclopropyl bromide, and cyclopropylamine have shown the importance of cyclopropyl p-toluenesulfonates in various organic synthesis processes (Roberts & Chambers, 1951).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

CAS-Nummer |

172947-14-7 |

|---|---|

Produktname |

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt |

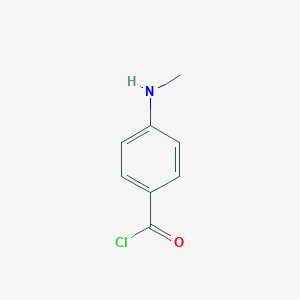

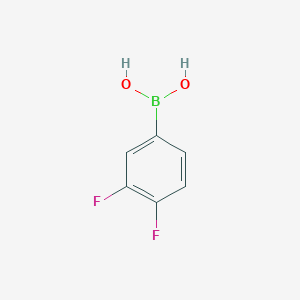

Molekularformel |

C13H21NO3S |

Molekulargewicht |

271.38 g/mol |

IUPAC-Name |

2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

RGWMDWPKOOWZSF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)